Mass spectrometry of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole
Mass spectrometry of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole
Analytical Characterization of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole: A Mass Spectrometry Guide
Executive Summary
This technical guide details the mass spectrometric behavior of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (CAS: 68692-99-9 / Generic Analogues), a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.
The presence of a bulky lipophilic tert-butyl group at position 3 and a polar hydroxyethyl tail at position 1 creates a unique ionization profile. This guide synthesizes mechanistic fragmentation logic with practical LC-MS/GC-MS protocols to assist analytical scientists in structural confirmation and impurity profiling.
Physicochemical Profile & Ionization Strategy
The molecule (
| Property | Value | Mass Spec Implication |
| Molecular Weight | 168.24 g/mol | EI Parent: |
| LogP | ~1.8 (Predicted) | Suitable for Reverse Phase (C18) chromatography. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization. |
| Key Moieties | tert-Butyl, Hydroxyethyl | Dominant fragmentation drivers (Methyl loss, Water loss). |
Ionization Mode Selection
-
LC-MS (ESI+): The preferred method for purity analysis and pharmacokinetic (PK) studies. The basic pyrazole nitrogen accepts a proton readily.
-
GC-MS (EI): Recommended for structural elucidation. The hard ionization energy (70 eV) induces informative fragmentation in the alkyl side chains.
Fragmentation Mechanisms (EI & ESI)
The fragmentation of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is governed by the stability of the resulting carbocations.
A. Electron Impact (EI) – 70 eV
In EI, the molecular ion (
-
-Cleavage (t-Butyl Group): The most dominant pathway is the loss of a methyl radical (
, 15 Da) from the tert-butyl group. This forms a resonance-stabilized cation at 153 . This is typically the Base Peak (100% abundance). -
McLafferty-like Rearrangement: The hydroxyethyl chain can undergo rearrangement, eliminating formaldehyde (
) or ethylene oxide equivalents, though simple bond fission is more common. -
Dehydration: Loss of water (
, 18 Da) from the hydroxyethyl tail yields 150 .
B. Electrospray Ionization (ESI+) – CID MS/MS
In Collision-Induced Dissociation (CID), the protonated precursor (
-
Dehydration (
): The hydroxyl group is easily protonated and eliminated as water, generating a peak at 151 . This is often the primary daughter ion at low collision energies (10-20 eV). -
Loss of Isobutene (
): At higher collision energies, the tert-butyl group eliminates isobutene ( ) via a retro-Ene mechanism, leaving a protonated pyrazole core at 113 .
Visualized Fragmentation Pathway
Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-tert-butyl-1-(2-hydroxyethyl)pyrazole showing parallel losses of water and isobutene.
Experimental Protocols
To ensure reproducibility, the following protocols are designed to separate the target analyte from potential regioisomers (e.g., 5-tert-butyl isomer).
Method A: High-Performance Liquid Chromatography (LC-MS)
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm). Reasoning: Core-shell technology provides high resolution for structural isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
MS Source (ESI):
-
Gas Temp: 350°C
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
Method B: Impurity Profiling (Regioisomer Distinction)
A common synthetic impurity is 5-tert-butyl-1-(2-hydroxyethyl)pyrazole . While MS spectra are nearly identical, the 5-tert-butyl isomer experiences "steric clash" between the bulky t-butyl group and the N-hydroxyethyl group.
-
Result: The 5-isomer is more sterically strained and typically elutes earlier than the 3-isomer on C18 columns due to a slightly larger effective hydrated radius and reduced planar interaction with the stationary phase.
Analytical Workflow Logic
The following diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity from sample prep to spectral interpretation.
Caption: Analytical workflow for separating and identifying the target pyrazole from synthetic byproducts.
References
-
Alkylation of Pyrazoles & Regioselectivity
-
Fragmentation of t-Butyl Groups
-
General Pyrazole Mass Spectrometry
-
LC-MS Method Development for N-Heterocycles
- Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles.
- Source: Analytical and Bioanalytical Chemistry (Springer).
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